3-(2H-1,2,3-triazol-2-yl)propanenitrile
Overview
Description
3-(2H-1,2,3-triazol-2-yl)propanenitrile is a chemical compound with the molecular formula C5H6N4 and a molecular weight of 122.13 g/mol . It is characterized by the presence of a triazole ring attached to a propanenitrile group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Scientific Research Applications
3-(2H-1,2,3-triazol-2-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
Target of Action
3-(2H-1,2,3-triazol-2-yl)propanenitrile primarily targets enzymes and receptors involved in cellular signaling pathways. One of the key targets is the endothelial growth factor receptor (EGFR) , which plays a crucial role in cell proliferation, survival, and differentiation .
Mode of Action
The compound interacts with its targets through various mechanisms, including electrostatic interactions, hydrogen bonding, and Van der Waals forces . By binding to the active site of EGFR, it inhibits the receptor’s activity, leading to a reduction in downstream signaling events that promote cell growth and survival .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways, notably the PI3K/AKT and MAPK/ERK pathways . These pathways are critical for regulating cell cycle progression and apoptosis. The compound’s action results in decreased phosphorylation of key proteins in these pathways, ultimately leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and exhibits good bioavailability due to its chemical stability and ability to resist metabolic degradation. It is distributed widely in tissues and is primarily metabolized in the liver. Excretion occurs mainly through the renal route .
Result of Action
At the molecular level, the action of this compound leads to inhibition of cell proliferation and induction of apoptosis . This is achieved through the downregulation of survival signals and upregulation of pro-apoptotic factors. At the cellular level, these effects translate to reduced tumor growth and potential regression of malignant cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other biochemical entities . The compound is generally stable under physiological conditions but may degrade under extreme pH or high temperatures. Additionally, interactions with other drugs or biomolecules can modulate its activity and effectiveness .
Biochemical Analysis
Biochemical Properties
3-(2H-1,2,3-triazol-2-yl)propanenitrile plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The triazole moiety in the compound is known to interact with enzymes through hydrogen bonding and other non-covalent interactions . These interactions can influence the activity of enzymes, potentially leading to enzyme inhibition or activation. For instance, the nitrogen atoms in the triazole ring can bind to the active sites of enzymes, affecting their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cell lines, triazole derivatives, including this compound, have shown cytotoxic activity, indicating their potential in cancer therapy . The compound can modulate cell signaling pathways, leading to altered gene expression and metabolic changes that can inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring can form hydrogen bonds with amino acids in proteins, influencing their structure and function . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, although the specific outcomes can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, toxic or adverse effects may be observed, including organ toxicity and metabolic disturbances . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . The triazole ring can interact with cytochrome P450 enzymes, influencing the metabolic flux and levels of metabolites . These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism . The precise localization of the compound can determine its specific effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods
The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,2,3-triazol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted triazole derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative without the propanenitrile group.
4-(2H-1,2,3-Triazol-2-yl)butanenitrile: A similar compound with an additional carbon in the alkyl chain.
3-(1H-1,2,3-Triazol-1-yl)propanenitrile: An isomer with the triazole ring attached at a different nitrogen atom.
Uniqueness
3-(2H-1,2,3-triazol-2-yl)propanenitrile is unique due to its specific structure, which combines the properties of a triazole ring and a nitrile group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-(triazol-2-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-1-5-9-7-3-4-8-9/h3-4H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKCPSCMGQIIOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585461 | |
Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4320-93-8 | |
Record name | 2H-1,2,3-Triazole-2-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4320-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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